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molecular formula C7H12O4 B1611122 Diethyl malonate-2-13C CAS No. 67035-94-3

Diethyl malonate-2-13C

Cat. No. B1611122
M. Wt: 161.16 g/mol
InChI Key: IYXGSMUGOJNHAZ-HOSYLAQJSA-N
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Patent
US04443624

Procedure details

In a pressure vessel with a capacity of 7.5 liters, there are combined 20 g of Co2 (CO)8 in 2.5 liters of ethanol, and 612.5 g (5 moles) of chloroacetic acid ethyl ester, in a nitrogen atmosphere. Then the apparatus is scavenged three times with carbon monoxide, and a CO pressure of 7 bars is established. After the reaction temperature of 55° C. is reached, an 11.8% ethanolic solution of NaOH is pumped in by a proportioning pump at a CO pressure of 8 bars, in such a manner that a pH value of about 7.0 is sustained during the reaction. The reaction solution is constantly agitated during the reaction by means of a circulation pump. After 5 hours of reaction time a transformation of 79.2% is achieved. The reaction solution is separated from the NaCl on a rotary evaporator and distilled. 596 grams of malonic acid diethyl ester (94% yield) are obtained, and 20 g of acetic acid ethyl ester (5.7% yield) plus 127 g of chloroacetic acid ethyl ester.
Quantity
612.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.5 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5]Cl)[CH3:2].[C]=O.[OH-:10].[Na+]>C(O)C>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:10])[CH3:2] |f:2.3,^3:7|

Inputs

Step One
Name
Quantity
612.5 g
Type
reactant
Smiles
C(C)OC(CCl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution is constantly agitated during the reaction by means of a circulation pump
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pressure vessel with a capacity of 7.5 liters, there are combined
CUSTOM
Type
CUSTOM
Details
After the reaction temperature of 55° C.
CUSTOM
Type
CUSTOM
Details
in such a manner that a pH value of about 7.0 is sustained during the reaction
CUSTOM
Type
CUSTOM
Details
After 5 hours of reaction time a transformation of 79.2%
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction solution is separated from the NaCl on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 596 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443624

Procedure details

In a pressure vessel with a capacity of 7.5 liters, there are combined 20 g of Co2 (CO)8 in 2.5 liters of ethanol, and 612.5 g (5 moles) of chloroacetic acid ethyl ester, in a nitrogen atmosphere. Then the apparatus is scavenged three times with carbon monoxide, and a CO pressure of 7 bars is established. After the reaction temperature of 55° C. is reached, an 11.8% ethanolic solution of NaOH is pumped in by a proportioning pump at a CO pressure of 8 bars, in such a manner that a pH value of about 7.0 is sustained during the reaction. The reaction solution is constantly agitated during the reaction by means of a circulation pump. After 5 hours of reaction time a transformation of 79.2% is achieved. The reaction solution is separated from the NaCl on a rotary evaporator and distilled. 596 grams of malonic acid diethyl ester (94% yield) are obtained, and 20 g of acetic acid ethyl ester (5.7% yield) plus 127 g of chloroacetic acid ethyl ester.
Quantity
612.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.5 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[CH2:5]Cl)[CH3:2].[C]=O.[OH-:10].[Na+]>C(O)C>[CH2:1]([O:3][C:4](=[O:7])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:10])[CH3:2] |f:2.3,^3:7|

Inputs

Step One
Name
Quantity
612.5 g
Type
reactant
Smiles
C(C)OC(CCl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution is constantly agitated during the reaction by means of a circulation pump
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pressure vessel with a capacity of 7.5 liters, there are combined
CUSTOM
Type
CUSTOM
Details
After the reaction temperature of 55° C.
CUSTOM
Type
CUSTOM
Details
in such a manner that a pH value of about 7.0 is sustained during the reaction
CUSTOM
Type
CUSTOM
Details
After 5 hours of reaction time a transformation of 79.2%
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction solution is separated from the NaCl on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 596 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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